molecular formula C4H9BrClNO B14653072 Alanine chloromethyl ketone CAS No. 41036-44-6

Alanine chloromethyl ketone

Cat. No.: B14653072
CAS No.: 41036-44-6
M. Wt: 202.48 g/mol
InChI Key: DECZNWLQSCKYEI-UHFFFAOYSA-N
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Description

Alanine chloromethyl ketone is a synthetic compound known for its role as an irreversible inhibitor of serine proteases. It is a derivative of alanine, an amino acid, and contains a chloromethyl ketone group, which is highly reactive. This compound is widely used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanine chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of alanine with chloromethyl ketone derivatives under controlled conditions. The synthesis typically requires the use of protective groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Alanine chloromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Mechanism of Action

Alanine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and inactivating the enzyme. This mechanism involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site, leading to the irreversible inhibition of the protease .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with certain serine proteases and its ability to form stable covalent bonds with the enzyme’s active site. This specificity makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing targeted inhibitors .

Properties

CAS No.

41036-44-6

Molecular Formula

C4H9BrClNO

Molecular Weight

202.48 g/mol

IUPAC Name

3-amino-1-chlorobutan-2-one;hydrobromide

InChI

InChI=1S/C4H8ClNO.BrH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H

InChI Key

DECZNWLQSCKYEI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCl)N.Br

Origin of Product

United States

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